Cas no 25683-09-4 (2-amino-3-(triphenylmethyl)sulfanylpropanoic acid)
2-amino-3-(triphenylmethyl)sulfanylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Cysteine,S-(triphenylmethyl)-
- 2-Amino-3-(tritylthio)propanoic acid
- Alanine,3-(tritylthio)- (6CI,7CI,8CI)
- Alanine,3-[(triphenylmethyl)thio]-
- NSC 124664
- NSC 129924
- 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid
- AKOS025116935
- NSC-124676
- S-Triphenylmethyl-L-cysteine
- FT-0686503
- trityl cysteine
- NSC321080
- FT-0634495
- S-(Triphenylmethyl)cysteine
- Neuro_000036
- DL-Cysteine, S-(triphenylmethyl)-
- 2-amino-3-[(triphenylmethyl)sulfanyl]propanoicacid
- MFCD00236948
- NSC124676
- CHEBI:110183
- NSC124663
- S-trityl cysteine
- 2-amino-3-tritylsulfanyl-propanoic acid
- SY066589
- SY030411
- Tritylthioalanine
- NSC-124663
- DS-14666
- 25683-09-4
- Q27189564
- (2R)-2-amino-3-tritylsulfanylpropanoic acid
- NCIOpen2_009275
- 2-amino-3-tritylsulfanylpropanoic acid
- SCHEMBL768202
- CHEMBL1722808
- HMS3268P17
- MLS002701924
- 2-amino-3-[(triphenylmethyl)thio]propanoic acid
- BRD-A81392774-001-01-2
- 2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid
- L-Alanine, 3-(tritylthio)-
- D-Cysteine, S-(triphenylmethyl)-
- Tritylcysteine
- (2S)-2-azaniumyl-3-tritylsulfanylpropanoate
- DTXSID70870994
- NSC83265
- EN300-260952
- 3-Tritylthio-L-alanine
- NCI60_041831
- SMR001565508
- NSC-83265
- NSC-321080
- L-Cysteine, S-(triphenylmethyl)-
-
- MDL: MFCD01104106
- Inchi: 1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)
- InChI Key: DLMYFMLKORXJPO-UHFFFAOYSA-N
- SMILES: S(CC(C(=O)O)N)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 363.12943
- Monoisotopic Mass: 363.129
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.6A^2
- XLogP3: 2
Experimental Properties
- PSA: 63.32
2-amino-3-(triphenylmethyl)sulfanylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-260952-0.05g |
2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 95% | 0.05g |
$20.0 | 2024-06-18 | |
| Enamine | EN300-260952-0.1g |
2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 95% | 0.1g |
$21.0 | 2024-06-18 | |
| Enamine | EN300-260952-0.25g |
2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 95% | 0.25g |
$22.0 | 2024-06-18 | |
| Enamine | EN300-260952-0.5g |
2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 95% | 0.5g |
$23.0 | 2024-06-18 | |
| Enamine | EN300-260952-1.0g |
2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 95% | 1.0g |
$24.0 | 2024-06-18 | |
| Enamine | EN300-260952-2.5g |
2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 95% | 2.5g |
$37.0 | 2024-06-18 | |
| Enamine | EN300-260952-5.0g |
2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 95% | 5.0g |
$66.0 | 2024-06-18 | |
| Enamine | EN300-260952-10.0g |
2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 95% | 10.0g |
$113.0 | 2024-06-18 | |
| Ambeed | A1083281-100g |
2-Amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 95% | 100g |
$126.0 | 2024-04-20 | |
| Enamine | EN300-260952-1g |
2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |
25683-09-4 | 1g |
$24.0 | 2023-09-14 |
2-amino-3-(triphenylmethyl)sulfanylpropanoic acid Related Literature
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Daishiro Kobayashi,Naoto Naruse,Masaya Denda,Akira Shigenaga,Akira Otaka Org. Biomol. Chem. 2020 18 8638
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I. Photaki,J. Taylor-Papadimitriou,C. Sakarellos,P. Mazarakis,L. Zervas J. Chem. Soc. C 1970 2683
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Daniel B. Engelhardt,Bethan L. Donnelly,Jonathan Beadle,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem. 2022 20 8988
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Yongzheng Ma,Chi Wu J. Mater. Chem. B 2014 2 3282
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Yongzheng Ma,Chi Wu J. Mater. Chem. B 2014 2 3282
Additional information on 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid
2-Amino-3-(triphenylmethyl)sulfanylpropanoic Acid (CAS No. 25683-09-4): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
2-Amino-3-(triphenylmethyl)sulfanylpropanoic acid (CAS No. 25683-09-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, also known as N-(triphenylmethyl)cysteine, is a derivative of cysteine, a sulfur-containing amino acid that plays a crucial role in various biological processes.
The chemical structure of 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid consists of a central propanoic acid backbone with an amino group at the α-position and a triphenylmethyl sulfanyl group at the β-position. The triphenylmethyl (Trt) group is a commonly used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under acidic conditions and ease of removal under mild basic conditions.
In recent years, the study of 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid has been driven by its potential applications in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of complex peptides and peptidomimetics. The Trt protecting group provides excellent stability during the synthesis process, allowing for the construction of intricate molecular architectures with high purity and yield.
Research has also focused on the biological activities of 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid. Studies have shown that this compound exhibits antioxidant properties, which are attributed to its sulfur-containing moiety. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Beyond its antioxidant properties, 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid has been explored for its potential as a lead compound in the development of novel therapeutic agents. For instance, it has been investigated for its ability to modulate protein-protein interactions, which are critical for many cellular processes. By interfering with these interactions, this compound could potentially disrupt disease pathways and offer new therapeutic strategies.
The physical properties of 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid are also noteworthy. It is a white crystalline solid with a molecular weight of 357.48 g/mol. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for use in various chemical reactions and biological assays.
In terms of synthetic methods, several approaches have been developed to prepare 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid. One common method involves the reaction of cysteine with triphenylmethanol in the presence of an appropriate coupling agent. This reaction yields the desired product with high efficiency and purity. Alternative synthetic routes have also been explored to optimize yield and reduce reaction time.
The safety profile of 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid is an important consideration for its use in medicinal chemistry. While it is generally considered safe for laboratory use, proper handling and storage practices should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) and storing the compound in a cool, dry place away from incompatible materials.
In conclusion, 2-amino-3-(triphenylmethyl)sulfanylpropanoic acid (CAS No. 25683-09-4) is a valuable compound with diverse applications in medicinal chemistry. Its unique structural features make it an excellent building block for the synthesis of complex peptides and peptidomimetics, while its biological activities offer promising avenues for drug discovery and development. Ongoing research continues to uncover new insights into the potential uses and benefits of this compound, further solidifying its importance in the field.
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